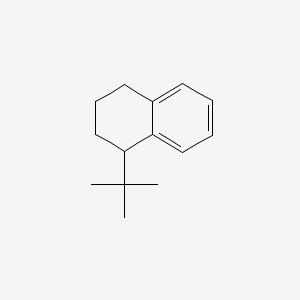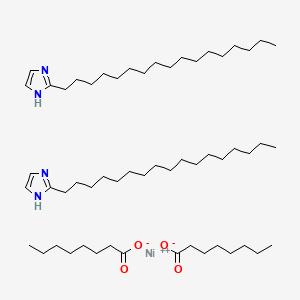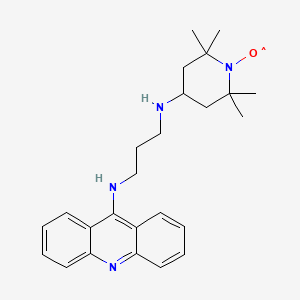
1-t-Butyltetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-t-Butyltetralin can be synthesized through the alkylation of tetralin with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-t-Butyltetralin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the tetralin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or sulfuric acid are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 1-t-Butyltetralone or 1-t-Butyltetralol.
Reduction: Formation of more saturated hydrocarbons like 1-t-Butyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted tetralin derivatives.
Scientific Research Applications
1-t-Butyltetralin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-t-Butyltetralin involves its interaction with specific molecular targets and pathways. Its effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A parent compound of 1-t-Butyltetralin, used as a hydrogen-donor solvent.
1-Butyltetralin: Similar in structure but with a butyl group instead of a tert-butyl group.
2,6-Di-tert-butylphenol: Another tert-butyl substituted aromatic compound with antioxidant properties.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions, making it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
73090-68-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9,13H,6,8,10H2,1-3H3 |
InChI Key |
ZTZYMPJTCAZBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)






